molecular formula C9H20ClNO B6197908 2-[(2-methylcyclohexyl)amino]ethan-1-ol hydrochloride, Mixture of diastereomers CAS No. 2680542-85-0

2-[(2-methylcyclohexyl)amino]ethan-1-ol hydrochloride, Mixture of diastereomers

Cat. No. B6197908
M. Wt: 193.7
InChI Key:
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Description

2-[(2-methylcyclohexyl)amino]ethan-1-ol hydrochloride, Mixture of diastereomers (hereafter referred to as 2-MCHAH) is an organic compound that has found a variety of applications in the scientific and medical fields. It is a derivative of the cyclohexanamine and is composed of a cyclic amine and a hydrochloride salt. 2-MCHAH has been studied for its potential use in the synthesis of various compounds, as well as its possible therapeutic applications.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 2-[(2-methylcyclohexyl)amino]ethan-1-ol hydrochloride involves the reaction of 2-methylcyclohexanone with ethylene diamine, followed by reduction of the resulting imine to form the amine. The amine is then reacted with ethylene oxide to form the final product, which is then hydrochloride salted.

Starting Materials
2-methylcyclohexanone, ethylene diamine, ethylene oxide, hydrochloric acid, sodium borohydride, sodium hydroxide, diethyl ether, wate

Reaction
Step 1: 2-methylcyclohexanone is reacted with ethylene diamine in the presence of hydrochloric acid to form the imine intermediate., Step 2: The imine intermediate is reduced using sodium borohydride in the presence of sodium hydroxide to form the amine intermediate., Step 3: The amine intermediate is reacted with ethylene oxide in the presence of sodium hydroxide to form the final product., Step 4: The final product is hydrochloride salted using hydrochloric acid in diethyl ether and water to form 2-[(2-methylcyclohexyl)amino]ethan-1-ol hydrochloride, Mixture of diastereomers.

Mechanism Of Action

2-MCHAH has been found to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting this enzyme, 2-MCHAH can reduce inflammation and thus reduce the symptoms associated with inflammation.

Biochemical And Physiological Effects

2-MCHAH has been found to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory properties, it has been found to have antioxidant and anti-apoptotic properties. It has also been found to have a protective effect against oxidative stress and has been found to be effective in reducing the toxicity of certain drugs.

Advantages And Limitations For Lab Experiments

2-MCHAH has several advantages when used in laboratory experiments. It is relatively easy to synthesize, and its anti-inflammatory properties make it a useful reagent for the synthesis of various compounds. However, it is important to note that 2-MCHAH is not approved for use in humans, and its effects on humans have not been studied.

Future Directions

The potential therapeutic applications of 2-MCHAH are still being explored. Further research is needed to determine the safety and efficacy of 2-MCHAH in humans. Additionally, further research is needed to explore the potential of 2-MCHAH as an inhibitor of other enzymes and to determine its potential as a therapeutic agent for other diseases. Additionally, further research is needed to explore the potential of 2-MCHAH for the synthesis of other compounds, such as peptides and peptidomimetics. Finally, further research is needed to explore the potential of 2-MCHAH as a tool for drug delivery and as a tool for drug discovery.

Scientific Research Applications

2-MCHAH has been studied for its potential use in the synthesis of various compounds, as well as its possible therapeutic applications. It has been studied as a potential inhibitor of the enzyme cyclooxygenase-2 (COX-2) and has been found to be effective in reducing inflammation. It has also been studied for its potential use in the synthesis of other compounds, such as peptides and peptidomimetics, and has been found to be a useful reagent for the synthesis of these compounds.

properties

CAS RN

2680542-85-0

Product Name

2-[(2-methylcyclohexyl)amino]ethan-1-ol hydrochloride, Mixture of diastereomers

Molecular Formula

C9H20ClNO

Molecular Weight

193.7

Purity

95

Origin of Product

United States

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